molecular formula C9H13BrN2O B13049216 (1S)-1-(3-Bromo-4-methoxyphenyl)ethane-1,2-diamine

(1S)-1-(3-Bromo-4-methoxyphenyl)ethane-1,2-diamine

Cat. No.: B13049216
M. Wt: 245.12 g/mol
InChI Key: NIJXGSNHKAWETB-MRVPVSSYSA-N
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Description

(1S)-1-(3-Bromo-4-methoxyphenyl)ethane-1,2-diamine is an organic compound that belongs to the class of aromatic amines. This compound features a bromine atom and a methoxy group attached to a benzene ring, along with an ethane-1,2-diamine moiety. Such compounds are often of interest in various fields of scientific research due to their potential biological activities and applications in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-1-(3-Bromo-4-methoxyphenyl)ethane-1,2-diamine typically involves the following steps:

    Methoxylation: The methoxy group can be introduced via nucleophilic substitution using methanol (CH3OH) and a base such as sodium hydroxide (NaOH).

    Formation of Ethane-1,2-diamine Moiety: The ethane-1,2-diamine group can be introduced through a multi-step process involving the reduction of a nitro group to an amine, followed by the formation of the diamine structure.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale bromination and methoxylation reactions, followed by purification steps such as recrystallization or chromatography to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

(1S)-1-(3-Bromo-4-methoxyphenyl)ethane-1,2-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents such as sodium azide (NaN3) or potassium cyanide (KCN).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.

    Substitution: Sodium azide (NaN3) in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of corresponding quinones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of azides or nitriles.

Scientific Research Applications

Chemistry

In synthetic chemistry, (1S)-1-(3-Bromo-4-methoxyphenyl)ethane-1,2-diamine can be used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology

The compound may exhibit biological activities such as antimicrobial or anticancer properties, making it a candidate for drug discovery and development.

Medicine

Industry

In the industrial sector, the compound can be used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of (1S)-1-(3-Bromo-4-methoxyphenyl)ethane-1,2-diamine involves its interaction with molecular targets such as enzymes or receptors. The bromine and methoxy groups may play a role in binding to these targets, while the ethane-1,2-diamine moiety may facilitate interactions with biological molecules.

Comparison with Similar Compounds

Similar Compounds

    (1S)-1-(3-Chloro-4-methoxyphenyl)ethane-1,2-diamine: Similar structure with a chlorine atom instead of bromine.

    (1S)-1-(3-Bromo-4-hydroxyphenyl)ethane-1,2-diamine: Similar structure with a hydroxy group instead of a methoxy group.

Uniqueness

The presence of the bromine atom and methoxy group in (1S)-1-(3-Bromo-4-methoxyphenyl)ethane-1,2-diamine may confer unique chemical and biological properties compared to its analogs, potentially leading to different reactivity and biological activity profiles.

Properties

Molecular Formula

C9H13BrN2O

Molecular Weight

245.12 g/mol

IUPAC Name

(1S)-1-(3-bromo-4-methoxyphenyl)ethane-1,2-diamine

InChI

InChI=1S/C9H13BrN2O/c1-13-9-3-2-6(4-7(9)10)8(12)5-11/h2-4,8H,5,11-12H2,1H3/t8-/m1/s1

InChI Key

NIJXGSNHKAWETB-MRVPVSSYSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)[C@@H](CN)N)Br

Canonical SMILES

COC1=C(C=C(C=C1)C(CN)N)Br

Origin of Product

United States

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